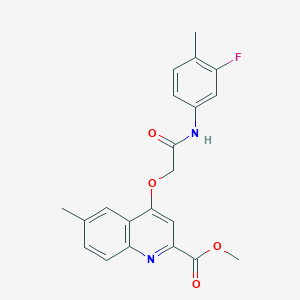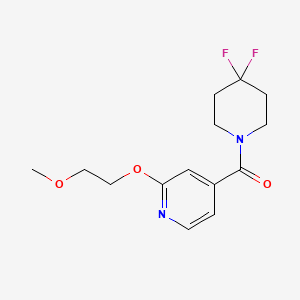
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
カタログ番号:
B2541436
CAS番号:
304859-17-4
分子量:
253.68
InChIキー:
YKUSZXDKVWEBRO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a chlorobenzyl group attached .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon . The exact synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would likely show the spatial arrangement of the pyrrolidine ring, the carboxylic acid group, and the chlorobenzyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could be reduced to an alcohol . The chlorobenzyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .科学的研究の応用
Antioxidant Activity
- Synthesis and Antioxidant Activity : A study by Tumosienė et al. (2019) explored derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing potent antioxidant activities. These compounds demonstrated higher antioxidant activity than ascorbic acid, highlighting their potential in antioxidative applications (Tumosienė et al., 2019).
Biological Activity Prediction
- Prediction of Biological Activity : Kharchenko et al. (2008) synthesized novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids and predicted their biological activities. These findings suggest potential applications in drug discovery and development (Kharchenko et al., 2008).
Nucleotide Base Complexation
- Complexation of Nucleotide Bases : Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, including derivatives of pyrrolidine-3-carboxylic acid. This study suggests potential applications in molecular recognition and binding studies (Zimmerman et al., 1991).
Anticancer and Antimicrobial Activity
- Anticancer and Antimicrobial Properties : Research by Kairytė et al. (2022) on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives demonstrated significant anticancer and antimicrobial activity. This suggests potential applications in the development of new therapeutic agents (Kairytė et al., 2022).
Nootropic Activity
- Potential Nootropic Agents : A study by Valenta et al. (1994) on the synthesis of 1,4-disubstituted 2-oxopyrrolidines, including derivatives of 5-oxopyrrolidine-3-carboxylic acid, investigated their potential as nootropic agents, which are substances that may enhance cognitive function (Valenta et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSZXDKVWEBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;...
Cat. No.: B2541353
CAS No.: 2140263-76-7
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-...
Cat. No.: B2541354
CAS No.: 1260985-01-0
2-Morpholinobenzo[d]thiazol-5-amine
Cat. No.: B2541356
CAS No.: 1781932-13-5
(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(m...
Cat. No.: B2541357
CAS No.: 2198470-47-0
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)
